2-(5-Chloro-2-thienyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClOS/c7-6-2-1-5(9-6)3-4-8/h1-2,8H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPYIDHZXPSZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 5 Chloro 2 Thienyl Ethanol
Strategic Approaches to the Thiophene (B33073) Core Functionalization
The introduction of the chlorine atom onto the thiophene ring is a critical step in the synthesis of 2-(5-chloro-2-thienyl)ethanol. This can be achieved through two main strategies: direct chlorination of a thiophene precursor already bearing the ethanol (B145695) side chain, or the use of a thiophene molecule that has been chlorinated prior to the addition of the side chain.
Direct Chlorination of the Thiophene Ring
Direct chlorination of the thiophene ring in a molecule that already possesses an ethanol side chain, such as 2-(2-thienyl)ethanol, presents a synthetic challenge. The thiophene ring is susceptible to electrophilic substitution, and the position of substitution is directed by the existing substituent. The 2-hydroxyethyl group is an activating, ortho-, para-director. However, the reactivity of the alcohol functional group and the potential for over-chlorination or side reactions must be carefully managed.
Reagents such as thionyl chloride (SOCl₂) are commonly used for the chlorination of alcohols, converting them into alkyl chlorides libretexts.orggoogle.com. While the primary use of thionyl chloride is for the conversion of alcohols, its reactivity with aromatic systems, especially electron-rich ones like thiophene, needs to be considered. Studies on the chlorination of benzyl alcohols with thionyl chloride have shown that the reaction can lead to the formation of benzyl chlorides researchgate.net. The mechanism of such reactions can be complex, involving either inversion or retention of configuration depending on the reaction conditions and the presence of nucleophilic solvents nih.gov. For a substrate like 2-(2-thienyl)ethanol, direct treatment with a chlorinating agent could potentially lead to chlorination at the 5-position of the thiophene ring, but may also result in the undesired chlorination of the hydroxyl group. Careful control of reaction conditions, such as temperature and the choice of a specific chlorinating agent, would be crucial to achieve selective chlorination of the thiophene ring while preserving the ethanol side chain.
Synthesis from Pre-chlorinated Thiophene Scaffolds
A more controlled and widely applicable approach involves the use of a thiophene scaffold that is chlorinated prior to the introduction of the ethanol side chain. This strategy avoids the potential side reactions associated with the direct chlorination of a molecule containing an alcohol.
The synthesis of the key precursor, 2-chlorothiophene, can be achieved by the direct chlorination of thiophene. This reaction typically yields a mixture of chlorinated thiophenes, from which 2-chlorothiophene can be isolated. A further reaction of 2-chlorothiophene with chlorine can lead to the formation of 2,5-dichlorothiophene google.com.
Once the pre-chlorinated thiophene scaffold is obtained, the ethanol side chain can be introduced. A common method for this transformation is the Grignard reaction. For instance, 2-chlorothiophene can be converted into its Grignard reagent, 2-chlorothienyl magnesium bromide. This organometallic intermediate can then react with an electrophile like ethylene (B1197577) oxide to form the desired 2-(2-chlorothienyl)ethanol. The reaction of a Grignard reagent with ethylene oxide is a well-established method for the formation of primary alcohols, where the Grignard reagent attacks the less hindered carbon of the epoxide, leading to the opening of the ring askfilo.combrainly.indoubtnut.comvedantu.comdoubtnut.com. Subsequent hydrolysis of the resulting alkoxide yields the final alcohol product askfilo.combrainly.indoubtnut.comvedantu.comdoubtnut.com.
Table 1: Synthesis of this compound from a Pre-chlorinated Scaffold
| Starting Material | Reagents | Intermediate | Final Product |
|---|---|---|---|
| 2-Chlorothiophene | 1. Mg, ether 2. Ethylene oxide 3. H₃O⁺ | 2-Chlorothienyl magnesium bromide | This compound |
Construction of the Ethanol Side Chain
The construction of the ethanol side chain at the 2-position of the 5-chlorothiophene ring is a pivotal part of the synthesis. This can be accomplished through various synthetic routes, including alkylation followed by reduction, or by the direct reduction of a carbonyl group.
Alkylation and Reductive Pathways
Alkylation of a suitable 5-chlorothiophene derivative can be employed to introduce a two-carbon chain, which is then reduced to form the ethanol group. One such pathway involves the formation of a Grignard reagent from 2-chloro-5-halothiophene, which can then react with a two-carbon electrophile.
Alternatively, a functional group already present on the thiophene ring can be elaborated. For example, 5-chloro-2-lithiothiophene, generated in situ from 2-chlorothiophene and a strong base like n-butyllithium, can react with ethylene oxide to directly yield this compound after acidic workup.
Carbonyl Reduction Strategies
A common and efficient method for the construction of the ethanol side chain is through the reduction of a corresponding carbonyl compound. This strategy involves the preparation of an intermediate such as 2-(5-chloro-2-thienyl)acetic acid or its ester, followed by reduction to the primary alcohol.
The synthesis of 2-(5-chloro-2-thienyl)acetic acid can be achieved from 2-chlorothiophene. The reduction of the carboxylic acid to the alcohol is typically performed using a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reagent for the reduction of carboxylic acids and their derivatives to primary alcohols ic.ac.ukquora.commasterorganicchemistry.comyoutube.com. The reaction proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon. An excess of the reducing agent is generally required as the acidic proton of the carboxylic acid reacts with the hydride to produce hydrogen gas youtube.com.
Table 2: Carbonyl Reduction for Ethanol Side Chain Construction
| Precursor | Reducing Agent | Solvent | Product |
|---|---|---|---|
| 2-(5-Chloro-2-thienyl)acetic acid | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether (e.g., Diethyl ether, THF) | This compound |
Integrated Synthesis of this compound from Simpler Precursors
Integrated synthetic approaches aim to construct the target molecule from readily available and simpler starting materials in a streamlined fashion. One such strategy is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group onto an electron-rich aromatic ring nrochemistry.comijpcbs.comwikipedia.orgchemistrysteps.com.
In the context of synthesizing this compound, 2-chlorothiophene can be subjected to the Vilsmeier-Haack reaction to yield 5-chloro-2-thiophenecarboxaldehyde. The Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent nrochemistry.comijpcbs.com. This reaction has been shown to be effective for the ipso-formylation of certain 2-chlorothiophenes researchgate.net.
The resulting aldehyde can then be converted to the ethanol side chain through a two-step process. First, a Wittig reaction or a Horner-Wadsworth-Emmons reaction can be used to extend the carbon chain by one carbon, forming a vinyl group. Alternatively, reaction with a methyl Grignard reagent would yield a secondary alcohol, which would require further steps. A more direct approach to the two-carbon side chain is to subject the aldehyde to a reaction that introduces a two-carbon unit, such as the addition of the anion of acetonitrile followed by hydrolysis and reduction. A more straightforward approach is the reduction of the aldehyde to the corresponding alcohol, (5-chloro-2-thienyl)methanol, followed by conversion to the chloromethyl derivative and subsequent chain extension.
A plausible and efficient integrated synthesis would involve the formylation of 2-chlorothiophene, followed by a reaction to introduce the second carbon of the ethanol side chain, and finally, reduction of the resulting carbonyl or other functional group to the desired alcohol.
Table 3: Integrated Synthesis via Vilsmeier-Haack Reaction
| Starting Material | Reaction | Intermediate | Subsequent Steps | Final Product |
|---|---|---|---|---|
| 2-Chlorothiophene | Vilsmeier-Haack Reaction (DMF, POCl₃) | 5-Chloro-2-thiophenecarboxaldehyde | 1. Chain extension (e.g., Wittig reaction) 2. Reduction | This compound |
Convergent and Divergent Synthetic Routes
While specific literature detailing convergent and divergent syntheses exclusively for this compound is not extensively documented, potential routes can be inferred from established thiophene chemistry.
A plausible convergent approach would involve the synthesis of two key fragments that are later combined. For instance, a pre-chlorinated thiophene building block, such as 2-bromo-5-chlorothiophene, could be coupled with a two-carbon unit. This strategy allows for the independent preparation and modification of each piece before the final coupling step, which can be advantageous for optimizing yields and purity.
Conversely, a divergent strategy would begin with a common intermediate, such as 2-thiophene-ethanol, which is then subjected to various reactions to create a library of derivatives, including the target this compound. This approach is efficient when multiple related compounds are desired from a single precursor. The final step in this case would be the selective chlorination of 2-thiophene-ethanol at the 5-position.
Catalytic Approaches in C-C and C-Cl Bond Formation
Catalysis plays a crucial role in the efficient synthesis of thiophene derivatives, facilitating both the formation of carbon-carbon (C-C) and carbon-chlorine (C-Cl) bonds under milder conditions.
C-C Bond Formation: One of the most common methods for introducing the ethanol side chain onto a thiophene ring is through a Grignard reaction. This involves the formation of a thienyl Grignard reagent, such as 2-thienylmagnesium bromide, which then reacts with ethylene oxide to form 2-thiophene-ethanol google.comgoogle.com. To synthesize the chloro-derivative, this reaction could be adapted by starting with a pre-chlorinated thiophene halide, for example, 2-bromo-5-chlorothiophene.
Another catalytic approach for C-C bond formation is the Heck reaction. This palladium-catalyzed cross-coupling reaction can be used to couple a halo-thiophene with a vinyl derivative, which can subsequently be converted to the ethanol group. For instance, 2-bromothiophene can undergo a Heck reaction, and this methodology is adaptable for substituted thiophenes patsnap.comgoogle.com.
C-Cl Bond Formation: The chlorination of the thiophene ring is a key step if the synthesis starts from a non-chlorinated precursor. Direct chlorination of thiophene can be achieved using various chlorinating agents. The use of an iodine catalyst has been shown to influence the regioselectivity of the reaction, potentially favoring the formation of 2-chloro and 2,5-dichlorothiophene google.com. For a substrate like 2-thiophene-ethanol, direct chlorination would need to be carefully controlled to achieve selective substitution at the 5-position and avoid side reactions with the hydroxyl group.
A summary of potential starting materials and key reaction types is presented below.
| Starting Material | Key Reaction for C-C Bond Formation | Key Reaction for C-Cl Bond Formation | Resulting Intermediate/Product |
| 2-Bromo-5-chlorothiophene | Grignard reaction with ethylene oxide | Pre-formed C-Cl bond | This compound |
| 2-Thiophene-ethanol | Pre-formed C-C bond | Direct chlorination | This compound |
| 5-Chloro-2-thiopheneacetic acid | Pre-formed C-C bond | Pre-formed C-Cl bond | Reduction to this compound |
| 2-Acetylthiophene | Friedel-Crafts Acylation | Chlorination followed by reduction | This compound |
Mechanistic Investigations of Synthesis Pathways
Detailed mechanistic studies specifically for the synthesis of this compound are scarce in the published literature. However, the mechanisms of the foundational reactions involved are well-established.
The Grignard reaction pathway for C-C bond formation proceeds via the nucleophilic attack of the carbanionic carbon of the thienylmagnesium halide on one of the electrophilic carbons of the ethylene oxide ring. This attack follows an SN2 mechanism, leading to the opening of the epoxide ring and the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final primary alcohol, this compound libretexts.orglibretexts.orgyoutube.com.
For the catalytic chlorination of the thiophene ring, the mechanism typically involves electrophilic aromatic substitution. In the presence of a catalyst like iodine, the chlorinating agent (e.g., Cl2 or sulfuryl chloride) is polarized, generating a more potent electrophile. The electron-rich thiophene ring attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. A base then removes a proton from the carbon bearing the new chlorine atom, restoring the aromaticity of the ring to yield the chlorinated thiophene google.com. The directing effects of the ethanol substituent would influence the regioselectivity of this substitution.
The mechanism for the reduction of a carboxylic acid like 5-chloro-2-thiopheneacetic acid to the corresponding alcohol typically involves the use of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds through the formation of an aluminum-carboxylate complex, followed by the nucleophilic addition of hydride ions to the carbonyl carbon.
| Reaction Type | Key Mechanistic Step | Intermediate Species |
| Grignard Reaction | Nucleophilic attack on ethylene oxide | Magnesium alkoxide |
| Electrophilic Chlorination | Attack of thiophene π-electrons on electrophilic chlorine | Sigma complex (Wheland intermediate) |
| Carboxylic Acid Reduction | Hydride transfer to carbonyl carbon | Aluminum-carboxylate complex |
Chemical Reactivity and Transformations of 2 5 Chloro 2 Thienyl Ethanol
Reactions Involving the Hydroxyl Moiety
The primary alcohol group (-CH₂CH₂OH) attached to the thiophene (B33073) ring behaves as a typical aliphatic alcohol, undergoing a variety of well-established reactions such as esterification, etherification, oxidation, and dehydration.
The hydroxyl group of 2-(5-Chloro-2-thienyl)ethanol can be readily converted into esters and ethers through standard synthetic protocols.
Esterification: This transformation is commonly achieved through the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process where the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. masterorganicchemistry.com
Tosylation: A particularly useful esterification is the formation of sulfonate esters, such as tosylates. Alkyl tosylates are excellent leaving groups in nucleophilic substitution reactions. The tosylation of this compound would be achieved by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (TEA). nih.govsemanticscholar.org The base serves to neutralize the hydrochloric acid byproduct. nih.gov The general procedure involves dissolving the alcohol, base, and a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane, followed by the addition of tosyl chloride. semanticscholar.orgrsc.org
Etherification: The synthesis of ethers from this compound can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether.
Table 1: Representative Reactions of the Hydroxyl Moiety
| Reaction Type | Reactants | Catalyst/Conditions | Product |
| Esterification | Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄) | 2-(5-Chloro-2-thienyl)ethyl ester |
| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Base (e.g., Pyridine) | 2-(5-Chloro-2-thienyl)ethyl tosylate |
| Etherification | Alkyl Halide (R-X) | Strong Base (e.g., NaH) | 2-(5-Chloro-2-thienyl)ethyl ether |
The primary alcohol functional group in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions employed. khanacademy.org
Oxidation to Aldehydes: The partial oxidation to the corresponding aldehyde, (5-chloro-2-thienyl)acetaldehyde, requires the use of mild oxidizing agents. Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide activated by oxalyl chloride or a similar agent) are effective for this transformation, preventing over-oxidation to the carboxylic acid. youtube.com
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid, (5-chloro-2-thienyl)acetic acid. Common reagents for this purpose include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from chromium trioxide and sulfuric acid in what is known as the Jones oxidation), or nitric acid. youtube.com Research on the related 1-(2-thienyl)ethanol has shown its quantitative oxidation to 2-acetylthiophene, demonstrating the susceptibility of such alcohol groups to oxidation. semanticscholar.org
Table 2: Oxidation Products of this compound
| Oxidizing Agent | Product | Product Class |
| Pyridinium Chlorochromate (PCC) | (5-Chloro-2-thienyl)acetaldehyde | Aldehyde |
| Swern Oxidation (DMSO, (COCl)₂) | (5-Chloro-2-thienyl)acetaldehyde | Aldehyde |
| Potassium Permanganate (KMnO₄) | (5-Chloro-2-thienyl)acetic acid | Carboxylic Acid |
| Jones Reagent (CrO₃, H₂SO₄) | (5-Chloro-2-thienyl)acetic acid | Carboxylic Acid |
The ethanol (B145695) side chain can undergo an elimination reaction (dehydration) to form an alkene. The acid-catalyzed dehydration of this compound results in the formation of 5-chloro-2-vinylthiophene. This reaction typically involves heating the alcohol with a strong acid catalyst like sulfuric acid or phosphoric acid, or by passing the alcohol vapor over a heated catalyst such as alumina. The preparation of 5-chloro-2-vinylthiophene has been reported using procedures analogous to the dehydration of β-(2-thienyl)ethanol. orgsyn.org This transformation provides a valuable monomer for polymerization and a versatile intermediate for further functionalization via reactions at the newly formed double bond.
Reactivity at the Thiophene Ring System
The thiophene ring in this compound is an aromatic system whose reactivity is influenced by the electron-donating character of the sulfur heteroatom and the electronic effects of the chloro and ethyl alcohol substituents.
Nucleophilic aromatic substitution (SₙAr) is a reaction pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. fishersci.co.uk A critical requirement for the SₙAr mechanism is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comyoutube.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. youtube.com
In the case of this compound, the thiophene ring is substituted with a chlorine atom at the 5-position and a 2-hydroxyethyl group at the 2-position. The 2-hydroxyethyl group is considered weakly electron-donating or neutral in its effect on the ring's electron density. The thiophene ring itself is inherently electron-rich compared to benzene (B151609), which further disfavors the formation of the anionic Meisenheimer complex. Due to the absence of any strong electron-withdrawing activating groups (such as a nitro or cyano group), the chlorine atom on the this compound ring is expected to be largely unreactive toward the addition-elimination SₙAr mechanism under standard conditions. nih.gov
Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of aromatic compounds, including thiophene. wikipedia.org Thiophene is significantly more reactive than benzene towards electrophiles, with substitution occurring preferentially at the C2 (α) position. libretexts.org In this compound, positions 2 and 5 are already substituted, so further substitution will be directed to the available C3 and C4 positions. The regiochemical outcome is determined by the combined directing effects of the existing substituents.
2-(2-hydroxyethyl) group: This alkyl-type substituent is a weakly activating group and directs incoming electrophiles to the ortho (C3) and para (C5) positions.
5-Chloro group: Halogens are deactivating groups due to their inductive electron withdrawal, but they are ortho, para directors because of resonance electron donation. The chloro group at C5 will direct incoming electrophiles to the ortho (C4) position.
Considering these effects, the activating 2-hydroxyethyl group will primarily direct an incoming electrophile to the C3 position. The deactivating chloro group directs to the C4 position. Therefore, electrophilic substitution is expected to yield a mixture of products, with the major product likely resulting from substitution at the C3 position, which is activated by the alkyl group. Substitution at the C4 position is also possible.
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Reagents | Predicted Major Product |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 2-(5-Chloro-3-nitro-2-thienyl)ethanol |
| Bromination | Br⁺ | Br₂, FeBr₃ | 2-(3-Bromo-5-chloro-2-thienyl)ethanol |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 2-(4-Acyl-5-chloro-2-thienyl)ethanol¹ |
¹Note: Friedel-Crafts acylation might favor the C4 position due to steric hindrance at the C3 position and coordination of the Lewis acid catalyst with the sulfur atom influencing regioselectivity.
Metal-Catalyzed Cross-Coupling Reactions
The chlorine substituent on the thiophene ring of this compound renders it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, allowing for extensive derivatization of the thiophene core. The reactivity of the aryl chloride is a key factor in these transformations, which are typically catalyzed by palladium complexes.
Common cross-coupling reactions applicable to halogenated thiophenes include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods offer pathways to a diverse range of substituted thiophenes, starting from the parent chloro-substituted compound.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura coupling would replace the chlorine atom with an aryl, heteroaryl, or vinyl group, depending on the organoboron reagent used. This reaction is widely used for the synthesis of biaryl compounds.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene researchgate.net. In the case of this compound, this reaction would introduce an alkenyl substituent at the 5-position of the thiophene ring.
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide researchgate.net. Utilizing a palladium catalyst and a copper(I) co-catalyst, the Sonogashira coupling of this compound would result in the formation of an alkynyl-substituted thiophene.
Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine rsc.org. This allows for the introduction of primary or secondary amine functionalities at the 5-position of the thiophene ring of this compound.
The following table summarizes the potential derivatizations of this compound via these metal-catalyzed cross-coupling reactions.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group at C5 |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Alkenyl |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Amino |
Cycloaddition and Annulation Reactions Incorporating the Thienyl Moiety
The thiophene ring in this compound can participate in cycloaddition and annulation reactions, leading to the formation of more complex, fused-ring systems. These reactions can either involve the thiophene acting as a diene or dienophile, or they can result in the construction of a new ring fused to the thiophene core.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring wikipedia.orgsigmaaldrich.com. The aromatic nature of the thiophene ring generally makes it a poor diene in thermally induced Diels-Alder reactions. The reaction energy is typically too high due to the loss of aromaticity in the transition state mdpi.com. However, thiophene and its derivatives can be induced to participate in Diels-Alder reactions under specific conditions, such as at very high pressures or with the use of Lewis acid catalysts mdpi.com. Furthermore, modification of the thiophene ring, such as oxidation to a thiophene-S-oxide or thiophene-S,S-dioxide, can reduce its aromaticity and enhance its reactivity as a diene mdpi.com.
In the context of this compound, it is expected to be unreactive as a diene in standard Diels-Alder conditions. For it to participate, activation would be necessary. Conversely, the thiophene ring is not typically considered a dienophile in standard Diels-Alder reactions.
The thiophene moiety of this compound can serve as a scaffold for the construction of fused heterocyclic rings. Annulation reactions, where a new ring is formed on an existing one, are a common strategy for synthesizing such systems researchgate.netnih.gov. These reactions often proceed through functionalization of the thiophene ring followed by an intramolecular cyclization.
For instance, functional groups introduced via cross-coupling reactions can be designed to undergo subsequent cyclization. An example could involve the introduction of a substituent with a nucleophilic or electrophilic site that can react with another part of the molecule to close a ring.
Another approach is through transition-metal-catalyzed annulation reactions. For example, iridium-catalyzed annulation of thiophenes with carboxylic acids has been reported to produce thiophene-fused coumarin-type frameworks nih.gov. Such strategies could potentially be applied to derivatives of this compound to generate novel polycyclic heteroaromatic compounds.
The following table provides a conceptual overview of strategies for heterocyclic ring formation.
| Strategy | Description | Potential Starting Material | Potential Product |
| Intramolecular Cyclization | A functional group on the thiophene ring reacts with another part of the molecule to form a new ring. | A derivative of this compound with appropriate functional groups. | A fused heterocyclic system containing the thiophene ring. |
| Metal-Catalyzed Annulation | A transition metal catalyst facilitates the formation of a new ring fused to the thiophene core. | This compound or its derivatives. | Thiophene-fused polycyclic compounds. |
Other Chemical Transformations and Derivatives
Desulfurization is a chemical process that removes sulfur from a molecule. For thiophene and its derivatives, this reaction typically involves the hydrogenolysis of the carbon-sulfur bonds, leading to a saturated hydrocarbon chain. A widely used reagent for this transformation is Raney Nickel, a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy organicreactions.orgmasterorganicchemistry.com.
The desulfurization of this compound with Raney Nickel would be expected to cleave the thiophene ring and replace the sulfur atom and the chlorine atom with hydrogen atoms. This would result in the formation of a saturated aliphatic alcohol. The reaction generally proceeds with adsorbed hydrogen on the surface of the Raney Nickel chem-station.com.
This reaction can be a useful synthetic tool for preparing aliphatic compounds from readily available thiophene precursors researchgate.net. The specific product from the desulfurization of this compound would be 4-ethyl-1-hexanol, assuming complete reduction of the thiophene ring and hydrogenolysis of the chlorine atom.
The table below outlines the expected transformation.
| Reactant | Reagent | Expected Product | Reaction Type |
| This compound | Raney Nickel (with H₂) | 4-Ethyl-1-hexanol | Reductive Desulfurization / Hydrogenolysis |
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for mapping the carbon-hydrogen framework of 2-(5-Chloro-2-thienyl)ethanol. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete structural assignment can be made.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The thiophene (B33073) ring protons appear as doublets in the aromatic region, a result of coupling to their adjacent ring proton. The presence of the electron-withdrawing chlorine atom at the C5 position causes a downfield shift for the proton at the C4 position compared to unsubstituted 2-thiopheneethanol (B144495). The ethyl group protons manifest as two triplets, characteristic of an A₂B₂ spin system, with the methylene (B1212753) group adjacent to the hydroxyl function appearing further downfield. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H3 (Thiophene) | ~6.85 | d | ~3.7 |
| H4 (Thiophene) | ~6.70 | d | ~3.7 |
| -CH₂- (adjacent to ring) | ~3.10 | t | ~6.5 |
| -CH₂- (adjacent to OH) | ~3.90 | t | ~6.5 |
Note: Predicted values are based on analysis of similar compounds such as 2-thiopheneethanol and 2-chlorothiophene. Actual experimental values may vary.
In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound gives rise to a single resonance. The spectrum shows four distinct signals for the thiophene ring carbons and two signals for the carbons of the ethanol (B145695) side chain. The carbon atom bonded to the chlorine (C5) is significantly shifted downfield. The C2 carbon, to which the ethanol substituent is attached, also appears at a characteristic downfield position. The two methylene carbons of the side chain are observed in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (Thiophene) | ~145 |
| C3 (Thiophene) | ~125 |
| C4 (Thiophene) | ~127 |
| C5 (Thiophene) | ~130 |
| -CH₂- (adjacent to ring) | ~32 |
Note: Predicted values are based on spectral data of analogous structures. Actual experimental values may differ.
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra. princeton.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the H3 and H4 protons of the thiophene ring, confirming their adjacency. researchgate.net It would also display a clear correlation between the two methylene (-CH₂) groups of the ethanol side chain, confirming the ethyl fragment. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms. sdsu.edu This allows for the unambiguous assignment of each carbon signal based on the known proton assignments. For instance, the proton signal at ~6.85 ppm would show a correlation to the carbon signal at ~125 ppm, assigning them as H3 and C3, respectively. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu HMBC is invaluable for establishing the connectivity between different fragments of the molecule. Key correlations would be observed from the methylene protons adjacent to the ring to the C2 and C3 carbons of the thiophene ring, confirming the attachment point of the side chain. youtube.com
Infrared (IR) Spectroscopy and Vibrational Analysis
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nih.gov
The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure. A prominent broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. C-H stretching vibrations are also observed; the aromatic C-H stretches of the thiophene ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are found just below 3000 cm⁻¹. The spectrum also contains characteristic absorptions for the thiophene ring, including C=C stretching vibrations around 1400-1500 cm⁻¹ and C-S stretching. The C-O stretching of the primary alcohol is visible as a strong band around 1050 cm⁻¹. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3200-3600 | Strong, Broad |
| C-H Stretch | Aromatic (Thiophene) | 3050-3150 | Medium |
| C-H Stretch | Aliphatic (-CH₂-) | 2850-2960 | Medium |
| C=C Stretch | Aromatic (Thiophene) | 1400-1500 | Medium-Strong |
| C-O Stretch | Primary Alcohol | 1000-1080 | Strong |
Note: Frequencies are approximate and based on general IR correlation tables and spectra of similar compounds like 2-chloroethanol (B45725) and 2-thiopheneethanol. nih.govchemicalbook.com
To complement experimental IR and Raman data, theoretical vibrational frequency calculations are often performed using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net These calculations can predict the vibrational frequencies and intensities for a given molecular structure. researchgate.net By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific internal coordinates (stretching, bending, torsion), providing a detailed understanding of the molecule's vibrational behavior. nih.gov
For this compound, such calculations would help to precisely assign the complex vibrations in the fingerprint region of the IR spectrum, including the various thiophene ring modes and the C-Cl stretching vibration. Comparing the calculated spectrum with the experimental one can also provide strong evidence for the proposed molecular structure. nih.govsemanticscholar.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For this compound, the primary chromophore is the 5-chloro-2-thienyl group. The thiophene ring is an aromatic heterocycle, and its π-electron system is responsible for the compound's characteristic UV absorption. The presence of the chlorine atom and the ethanol side chain can influence the precise energy of these transitions.
Electronic Absorption Properties and Conjugation Effects
The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated π-system of the thiophene ring. rsc.org These transitions, which involve promoting an electron from a bonding π orbital to an antibonding π* orbital, are typically intense and occur in the UV region. The extended conjugation in the thiophene ring lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths compared to non-conjugated systems.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region |
| π → π | π (bonding) to π (antibonding) | Thiophene ring | Ultraviolet (approx. 230-280 nm) |
| n → σ | Non-bonding (S, O, Cl) to σ (antibonding) | Heteroatoms | Far Ultraviolet (<200 nm) |
Note: The data in this table is predictive and based on the analysis of similar compounds, as specific experimental data for this compound was not found in the searched sources.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of an unambiguous molecular formula. Furthermore, by inducing fragmentation of the molecular ion, the resulting pattern provides valuable information about the molecule's structure.
For this compound (C₆H₇ClOS), the expected fragmentation pathways would involve cleavage at the weakest bonds and the formation of stable carbocations or radical cations. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and fragment ions, with the M+2 peak having an intensity of approximately one-third that of the M+ peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Key fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the C-C bond between the thiophene ring and the ethanol group is a probable pathway. This would result in the formation of a stable thienyl-methyl cation. libretexts.org
Loss of Water: Alcohols frequently undergo dehydration, leading to the loss of an H₂O molecule (18 Da) from the molecular ion. libretexts.org
Side-chain Cleavage: The bond between the oxygen and the ethyl group could break, or the entire ethanol side chain could be lost.
Thiophene Ring Fragmentation: At higher energies, the chlorothiophene ring itself can fragment, a process that may be initiated by the migration of a hydrogen or chlorine atom. researchgate.net
Table 2: Predicted HRMS Fragmentation Pattern for this compound
| m/z (Predicted) | Ion Formula | Description |
| 162/164 | [C₆H₇ClOS]⁺ | Molecular ion (M⁺) |
| 144/146 | [C₆H₅ClS]⁺ | Loss of H₂O |
| 131/133 | [C₅H₄ClS]⁺ | Alpha-cleavage with loss of CH₂OH |
| 97 | [C₄H₂S]⁺ | Fragmentation of the thiophene ring |
Note: This table presents a predicted fragmentation pattern. Specific experimental HRMS data for this compound is not available in the reviewed literature.
X-ray Crystallography for Solid-State Structure Determination
As no published crystal structure for this compound is available, the following sections discuss the anticipated structural features based on the analysis of related substituted thiophene derivatives. nih.govresearchgate.net
Molecular Geometry and Conformation
The molecular geometry of this compound would be defined by the planar thiophene ring, with the chlorine atom and the ethanol side chain as substituents. The bond lengths and angles within the thiophene ring are expected to be consistent with those of other 2,5-disubstituted thiophenes. The C-Cl and C-S bond lengths will be influenced by the electronic environment of the aromatic ring.
The conformation of the molecule will be determined by the rotation around the single bonds, particularly the C-C bond connecting the ethanol group to the thiophene ring and the C-C and C-O bonds within the side chain. The orientation of the ethanol group relative to the plane of the thiophene ring will be a key conformational feature, likely adopting a staggered conformation to minimize steric hindrance.
Table 3: Predicted Key Geometric Parameters for this compound
| Parameter | Atom Pair/Group | Predicted Value |
| Bond Length | C-Cl | ~1.74 Å |
| Bond Length | C-S (in ring) | ~1.71 Å |
| Bond Angle | C-C-Cl | ~125° |
| Dihedral Angle | C(ring)-C(ring)-C-C(side chain) | Variable (determines conformation) |
Note: These values are estimations based on known structures of similar chlorothiophene compounds and are not derived from experimental data for the title compound.
Crystal Packing and Intermolecular Interactions
The packing of this compound molecules in a crystal lattice would be governed by a combination of intermolecular forces. cetjournal.it The hydroxyl group of the ethanol moiety is capable of acting as both a hydrogen bond donor and acceptor, making hydrogen bonding a dominant and structure-directing interaction. It is highly probable that molecules would form chains or networks linked by O-H···O hydrogen bonds.
Other significant interactions would include:
π-π Stacking: The planar thiophene rings could stack on top of each other, an interaction that is common in aromatic systems and contributes to crystal stability. nih.gov
Halogen Bonding: The chlorine atom could participate in C-Cl···S or C-Cl···π interactions, which are recognized as important forces in crystal engineering. nih.gov
The interplay of these interactions would determine the final crystal architecture, influencing properties such as melting point and solubility.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation, providing detailed information about molecular structure and energy. nih.govresearchgate.net DFT, particularly with hybrid functionals like B3LYP, is a common choice for balancing computational cost and accuracy in studying organic molecules such as thiophene (B33073) derivatives. nih.gov These calculations form the basis for all subsequent analyses, from geometry optimization to the prediction of chemical reactivity.
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. nih.gov For 2-(5-Chloro-2-thienyl)ethanol, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bond connecting the thiophene ring and the ethyl alcohol side chain. This rotation gives rise to different spatial arrangements called conformers. The key dihedral angle to consider is the one defined by the atoms C(ring)-C(ring)-C(side chain)-O(hydroxyl). By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be mapped to identify stable conformers (energy minima) and transition states (energy maxima). It is expected that staggered conformations, which minimize steric hindrance between the thiophene ring and the hydroxyl group, would be the most stable.
Below is a representative data table illustrating the kind of optimized geometrical parameters that would be obtained from a DFT calculation, such as with the B3LYP/6-311++G(d,p) basis set.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: The following values are illustrative examples based on analyses of similar structures and not from a direct computation on the target molecule.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | ||
| C=C (thiophene) | 1.37 - 1.42 Å | |
| C-S (thiophene) | ~1.72 Å | |
| C-Cl (thiophene) | ~1.74 Å | |
| C(ring)-C(side chain) | ~1.51 Å | |
| C-O (ethanol) | ~1.43 Å | |
| Bond Angles | ||
| C-S-C (thiophene) | ~92.2° | |
| C-C-Cl (thiophene) | ~125.0° | |
| C(ring)-C(side chain)-C | ~112.0° | |
| C-C-O (ethanol) | ~108.9° | |
| Dihedral Angle | ||
| C(S)-C-C-O | ~60° (gauche) or 180° (anti) |
The energetic landscape describes the relative energies of the different possible conformations of the molecule. By calculating the electronic energy of each optimized conformer, their relative stabilities can be determined. The conformer with the lowest energy is the global minimum and represents the most stable and abundant form of the molecule at equilibrium.
The energy differences between various conformers (e.g., gauche vs. anti) and the energy barriers for rotation between them provide critical information about the molecule's flexibility and dynamics. A molecule with low rotational barriers is conformationally flexible, while high barriers indicate rigid structures. For this compound, the interaction between the electronegative chlorine and oxygen atoms and potential intramolecular hydrogen bonding could influence the relative stability of its conformers.
Table 2: Illustrative Relative Energies of this compound Conformers (Note: Data is hypothetical and for illustrative purposes.)
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Stability Ranking |
| Anti | 180° | 0.00 | Most Stable |
| Gauche (+) | +60° | 0.55 | Stable |
| Gauche (-) | -60° | 0.55 | Stable |
| Eclipsed | 0° | 4.50 | Least Stable (Transition State) |
Electronic Structure and Molecular Orbital Analysis
Understanding the electronic structure is key to predicting a molecule's chemical behavior. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule.
The most important orbitals for chemical reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. urfu.ru A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. urfu.ru For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may also be distributed across the π-system of the ring.
Table 3: Representative Frontier Molecular Orbital Energies (Note: Values are typical for similar heterocyclic compounds and serve as an example.)
| Parameter | Energy (eV) |
| EHOMO | -6.50 |
| ELUMO | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.25 |
Natural Bond Orbital (NBO) analysis provides a chemist-friendly interpretation of the wavefunction in terms of localized bonds, lone pairs, and core orbitals. nih.gov This method is highly effective for studying intramolecular interactions, such as hyperconjugation and charge delocalization.
Table 4: Example of Second-Order Perturbation Energy E(2) from NBO Analysis (Note: Data is hypothetical to illustrate NBO results.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP(1) S | π(C=C) | 5.8 | Lone pair delocalization into ring |
| LP(2) O | σ(C-C) | 2.1 | Hyperconjugation |
| π(C=C) | π(C=C) | 18.5 | π-electron delocalization in ring |
| σ(C-H) | σ(C-S) | 1.5 | Hyperconjugation |
Chemical Reactivity Descriptors
Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, derived from conceptual DFT, provide a quantitative measure of properties like hardness, chemical potential, and electrophilicity.
Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
These descriptors help in comparing the reactivity of different molecules and predicting how they will behave in chemical reactions.
Table 5: Illustrative Chemical Reactivity Descriptors (Note: Values are calculated from the example HOMO/LUMO energies in Table 3.)
| Descriptor | Formula | Predicted Value (eV) |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.875 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.625 |
| Electrophilicity Index (ω) | μ² / (2η) | 2.860 |
Prediction and Simulation of Spectroscopic Properties
Computational methods can accurately predict and simulate various types of spectra, providing valuable insights that complement experimental findings.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry allows for the prediction of 1H and 13C NMR chemical shifts. These calculations are typically performed by optimizing the molecular geometry and then using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts are then scaled and compared to experimental data for validation. For this compound, theoretical chemical shifts can help in the unambiguous assignment of signals in its experimental spectrum.
Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Type | Predicted Chemical Shift (ppm) |
|---|---|---|
| Thiophene H | 1H | 6.7 - 7.2 |
| -CH2- (alpha to ring) | 1H | ~ 3.1 |
| -CH2- (beta to ring) | 1H | ~ 3.9 |
| -OH | 1H | Variable (1.5 - 4.0, solvent dependent) |
| Thiophene C (C-Cl) | 13C | ~ 128 |
| Thiophene C (C-S) | 13C | ~ 142 |
| Thiophene C | 13C | 125 - 127 |
| -CH2- (alpha to ring) | 13C | ~ 35 |
Note: Predicted shifts are relative to TMS and are illustrative of typical values obtained from DFT calculations.
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. The simulated spectrum can be compared with experimental data to confirm the presence of specific functional groups. Key expected vibrations for this compound include the O-H stretch from the alcohol, C-H stretches from the aromatic ring and the ethyl chain, C=C stretching of the thiophene ring, and C-S and C-Cl stretches.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate electronic absorption spectra. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the primary electronic transitions responsible for UV absorption are expected to be π → π* transitions within the conjugated thiophene ring. researchgate.net The presence of the chloro and hydroxyl substituents can cause shifts in the absorption maxima (λmax) compared to unsubstituted thiophene.
Table 3: Predicted Major Vibrational Frequencies and Electronic Transitions (Illustrative)
| Spectrum | Feature | Predicted Wavenumber (cm-1) / Wavelength (nm) |
|---|---|---|
| IR | O-H Stretch | ~ 3350 |
| IR | Aromatic C-H Stretch | ~ 3100 |
| IR | Aliphatic C-H Stretch | 2850 - 2960 |
| IR | Thiophene Ring C=C Stretch | 1400 - 1500 |
| IR | C-Cl Stretch | 700 - 800 |
Note: These are characteristic values for the specified functional groups and electronic systems.
Non-Linear Optical (NLO) Properties and Hyperpolarizability
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. uobaghdad.edu.iq The NLO response of a molecule is determined by its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). semanticscholar.org Molecules with significant NLO properties often possess a π-conjugated system and electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer.
In this compound, the thiophene ring acts as the π-conjugated bridge. The chlorine atom is an electron-withdrawing group, while the ethanol (B145695) group is a weak electron donor. Computational studies can quantify the NLO parameters (μ, α, and β) to assess the potential of this molecule for NLO applications. While not expected to be a strong NLO material compared to specifically designed push-pull systems, theoretical calculations can provide a quantitative measure of its NLO response. researchgate.net
Table 4: Calculated NLO Properties for this compound (Illustrative)
| Property | Symbol | Predicted Value (Illustrative) |
|---|---|---|
| Dipole Moment | μ | ~ 2.5 Debye |
| Mean Polarizability | α | ~ 15 x 10-24 esu |
Note: Values are illustrative and depend heavily on the computational method and basis set used.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Synthetic Building Block
As a functionalized heterocycle, 2-(5-Chloro-2-thienyl)ethanol holds potential as a foundational unit in organic synthesis. The ethanol (B145695) side chain provides a reactive site for esterification, oxidation, or conversion into other functional groups, while the chloro-thienyl core can participate in cross-coupling reactions or serve as a scaffold for larger molecules.
Precursor to Complex Heterocyclic Systems
The structural framework of this compound is closely related to precursors used in the synthesis of thienopyridines, a class of heterocyclic compounds with significant pharmacological activity. researchgate.net Thienopyridines are core components of several antithrombotic drugs. researchgate.net For instance, the non-chlorinated parent compound, 2-(2-thienyl)ethanol, is a known intermediate in the synthesis of Ticlopidine and Clopidogrel, which feature a thieno[3,2-c]pyridine (B143518) skeleton. chemicalbook.com The general synthetic pathway often involves converting the ethanol group to a more reactive species to facilitate cyclization and form the fused pyridine (B92270) ring. While the 5-chloro substitution pattern is relevant to this class of molecules, specific, documented synthetic routes commencing directly from this compound to produce complex heterocyclic systems are not detailed in the available research.
Role in Multi-Step Organic Syntheses
The utility of this compound as an intermediate is primarily associated with the synthesis of pharmaceutical compounds. Its parent molecule, 2-thiopheneethanol (B144495), serves as a key starting material for antithrombotic agents. chemicalbook.com The synthesis of these agents often requires the presence of a chlorine atom on the thiophene (B33073) ring in the final structure. While this suggests a role for chlorinated thiophene derivatives, specific multi-step syntheses that explicitly detail the incorporation and transformation of this compound are not extensively documented in readily available scientific literature. The compound is understood to be a useful intermediate, but specific, named synthetic processes detailing its step-by-step use are not provided in the searched sources.
Interactive Table: Potential Roles in Synthesis Below is a table summarizing the potential, though not explicitly detailed, roles of this compound based on the applications of its parent compound.
| Target Compound Class | Potential Role of this compound | Relevant Chemistry |
| Thieno[3,2-c]pyridines | Starting material or key intermediate | Functional group transformation of the ethanol moiety, cyclization reactions |
| Pharmaceutical APIs | Intermediate building block | Introduction of the chloro-thiophene scaffold |
Development of Materials with Tailored Properties
Thiophene-containing molecules are of significant interest in materials science due to their electronic properties, which make them suitable for organic electronics like field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). xdbiochems.com The properties of these materials can be fine-tuned by adding substituents to the thiophene ring.
Incorporation into Oligothiophene and Polymer Architectures
Oligothiophenes and polythiophenes are well-studied classes of conjugated polymers. rsc.orgmdpi.com The synthesis of these materials often relies on the coupling of smaller thiophene-based building blocks. mdpi.com While there are established methods for the synthesis of thiophene-based polymers, specific research detailing the use of this compound as a monomer or precursor for oligothiophene or polymer architectures could not be identified in the available literature. The presence of the ethanol group would likely require modification to a more suitable functionality for polymerization, and the chlorine atom would influence the electronic properties of the resulting material.
Application in Dye Chemistry and Photosensitive Materials
Thiophene derivatives are known to be integral components of various functional dyes, including azo dyes and fluorescent probes. sapub.org The non-chlorinated analog, 2-thiopheneethanol, is noted for its use in preparing oligothiophene isothiocyanates, which act as fluorescent markers for biopolymers. chemicalbook.com However, specific studies describing the synthesis or application of dyes or photosensitive materials derived directly from this compound are not available in the searched scientific reports. The development of such materials from this specific precursor remains an area for potential future research.
Conclusion and Future Directions in Research
Synthesis Challenges and Opportunities
The synthesis of 2-(5-chloro-2-thienyl)ethanol presents both challenges and opportunities for methodological innovation in organic chemistry. Established routes to similar compounds suggest several plausible synthetic pathways, each with its own set of obstacles and potential for optimization.
One primary challenge lies in the selective introduction of the chloro substituent at the 5-position of the thiophene (B33073) ring, either before or after the formation of the ethanol (B145695) side chain. Direct chlorination of 2-thienylethanol could lead to a mixture of isomers and over-chlorination, necessitating complex purification steps. A more controlled approach would involve starting with a pre-chlorinated thiophene derivative.
Potential Synthetic Routes and Associated Challenges:
| Starting Material | Proposed Reaction | Potential Challenges | Opportunities for Innovation |
| 2,5-Dichlorothiophene | Grignard reaction with ethylene (B1197577) oxide | Controlling the regioselectivity of the Grignard reagent formation and preventing side reactions. | Development of highly selective Grignard formation conditions or alternative organometallic reagents. |
| 2-Acetyl-5-chlorothiophene | Reduction of the acetyl group | Ensuring complete reduction without affecting the thiophene ring or the chloro substituent. | Exploration of chemoselective reducing agents that are mild and efficient for this specific substrate. |
| 5-Chloro-2-thiopheneacetic acid | Reduction of the carboxylic acid | Harsh reducing agents might be required, potentially leading to side reactions or decomposition. | Investigating milder reduction protocols, possibly through conversion to an ester or acyl chloride first. |
| 2-Chlorothiophene | Deprotonative metalation followed by reaction with ethylene oxide | Achieving selective deprotonation at the 5-position and managing the reactivity of the resulting organometallic intermediate. | Fine-tuning of the deprotonating agent and reaction conditions to ensure high regioselectivity. |
Expanding the Scope of Chemical Transformations
The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a modifiable aromatic ring, opens up a wide array of possibilities for further chemical transformations. Research in this area can focus on leveraging these functionalities to synthesize a diverse library of new compounds with potentially interesting properties.
The hydroxyl group can undergo a variety of classical transformations, including esterification, etherification, and conversion to a leaving group for subsequent nucleophilic substitution. nih.govlibretexts.orgyoutube.comscribd.com These reactions can be used to attach various molecular fragments, thereby modulating the compound's physical and chemical properties.
The thiophene ring, while somewhat deactivated by the chloro substituent, is still amenable to further functionalization. Cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the vacant positions of the thiophene ring. The success of these reactions would depend on the careful selection of catalysts and reaction conditions to overcome the electronic effects of the existing substituents.
Potential Chemical Transformations:
| Functional Group | Reaction Type | Potential Products | Research Focus |
| Hydroxyl Group | Esterification | Thiophene-containing esters | Synthesis of novel esters as potential bioactive molecules or materials precursors. |
| Etherification | Thiophene-containing ethers | Exploration of new ether derivatives with tailored solubility and electronic properties. | |
| Substitution | Azides, amines, etc. | Introduction of nitrogen-containing functionalities for pharmaceutical applications. | |
| Thiophene Ring | Suzuki Coupling | Aryl- or heteroaryl-substituted thiophenes | Development of extended π-conjugated systems for materials science applications. |
| Stille Coupling | Stannylated thiophenes or coupled products | Versatile intermediates for further organic synthesis. | |
| Heck Coupling | Alkenyl-substituted thiophenes | Synthesis of precursors for polymerization or other transformations. |
Future research should aim to systematically explore these transformations to build a comprehensive understanding of the reactivity of this compound and to generate a diverse collection of novel thiophene derivatives.
Advancements in Spectroscopic and Computational Characterization
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene ring and the ethanol side chain. The presence of the chloro substituent will influence the chemical shifts of the thiophene protons, providing valuable information about the electronic environment of the ring. ¹³C NMR will complement this by providing data on the carbon skeleton.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic broad absorption band for the O-H stretching of the hydroxyl group, as well as peaks corresponding to the C-H and C=C bonds of the thiophene ring and the C-Cl bond.
Mass Spectrometry (MS): Mass spectrometry will be essential for confirming the molecular weight and fragmentation pattern, which can provide further structural insights.
Computational Characterization:
Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable a priori information on the molecular and electronic properties of this compound. researchgate.netresearchgate.net
Predicted Spectroscopic Data for this compound (based on analogs):
| Technique | Expected Features |
| ¹H NMR | Signals for thiophene protons influenced by the chloro substituent, and signals for the -CH₂CH₂OH group. |
| ¹³C NMR | Resonances for the thiophene ring carbons (with the carbon bearing the chlorine showing a characteristic shift) and the ethanol side chain carbons. |
| IR | Broad O-H stretch, aromatic C-H and C=C stretches, and a C-Cl stretch. |
| MS | Molecular ion peak corresponding to the molecular weight of C₆H₇ClOS, and characteristic fragmentation patterns. |
Future research should focus on obtaining high-resolution experimental spectra and corroborating these findings with high-level computational studies. This will not only provide a definitive characterization of the molecule but also contribute to a deeper understanding of the electronic effects of substituents on the thiophene ring.
Future Research Avenues in Specialized Applications
The unique combination of a chlorinated thiophene core and a functional ethanol side chain suggests that this compound and its derivatives could find applications in various specialized fields.
Pharmaceutical Chemistry: Thiophene derivatives are known to exhibit a wide range of biological activities. nih.gov The presence of the chlorine atom can enhance lipophilicity and potentially influence the binding of the molecule to biological targets. Future research could involve the synthesis of a library of derivatives and their screening for various pharmacological activities, including as intermediates for more complex drug molecules, potentially analogous to the role of 2-thienylethanol in the synthesis of clopidogrel.
Materials Science: Thiophene-based molecules are fundamental building blocks for organic electronic materials, such as conducting polymers and organic light-emitting diodes (OLEDs). The ethanol group provides a convenient handle for polymerization or for attaching the molecule to surfaces. The chloro substituent can be used to tune the electronic properties of the resulting materials. Research could focus on the synthesis of polymers or oligomers derived from this compound and the investigation of their optical and electronic properties.
Agrochemicals: Halogenated aromatic compounds are prevalent in the agrochemical industry. The thiophene moiety is also found in some pesticides and herbicides. It is plausible that derivatives of this compound could exhibit useful biological activity in an agricultural context.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(5-Chloro-2-thienyl)ethanol with high purity?
- Methodological Answer : Synthesis typically involves substitution reactions on thiophene derivatives. For example, chlorination of 2-thienylethanol using reagents like sulfuryl chloride (SO₂Cl₂) under controlled conditions (e.g., inert atmosphere, low temperatures) can yield the target compound. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol is recommended to achieve >95% purity. Reaction progress should be monitored using TLC or HPLC .
- Safety Note : Follow OSHA HCS guidelines for handling chlorinated reagents, including proper ventilation, nitrile gloves, and eye protection .
Q. How can structural characterization of this compound be performed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm the thienyl ring substitution pattern and ethanol moiety.
- FT-IR : Identify O-H (3200–3600 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches.
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z ~218 (C₆H₇ClOS) and fragmentation patterns for structural validation.
Cross-reference data with computational models (e.g., DFT calculations) to resolve ambiguities .
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation.
- Exposure Control : Use fume hoods for synthesis; PAC-2 (1.2 ppm) and PAC-3 (3.5 ppm) thresholds apply for respiratory protection during spills .
- Spill Management : Absorb with diatomaceous earth, neutralize with 5% sodium bicarbonate, and dispose as chlorinated waste per EPA guidelines .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?
- Methodological Answer : Solubility discrepancies often arise from impurities or hydration states. Perform iterative solubility tests in solvents like DMSO, chloroform, and water using purified samples (HPLC-grade). Use Karl Fischer titration to quantify water content. Computational solubility parameters (Hansen Solubility Parameters) can predict solvent compatibility and guide experimental validation .
Q. What strategies optimize its use as a chiral intermediate in drug synthesis?
- Methodological Answer : The compound’s thienyl-ethanol structure is valuable for synthesizing pharmacophores (e.g., anticoagulants like Rivaroxaban derivatives). Key steps:
- Enantiomeric Resolution : Use chiral chromatography (Chiralpak AD-H column) or enzymatic resolution with lipases.
- Derivatization : Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before coupling reactions to prevent side reactions.
- Catalysis : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
Q. How to address inconsistencies in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Contradictions may stem from assay conditions or impurity profiles.
- Assay Standardization : Use CLSI guidelines for antimicrobial testing (e.g., MIC values against S. aureus ATCC 25923).
- Cytotoxicity Profiling : Compare effects on normal (HEK293) vs. cancer (HeLa) cell lines using MTT assays.
- Purity Correlation : Analyze bioactivity against HPLC purity thresholds; bioactive impurities (e.g., chlorinated byproducts) should be quantified via LC-MS .
Q. What advanced analytical techniques validate its stability under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Monitor degradation via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
